![molecular formula C20H25N3O5S B2513025 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201015-65-6](/img/structure/B2513025.png)
6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrohydrazination and Hydroazidation Reactions
The research by Waser et al. (2006) discusses the Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins, highlighting the versatility and functional group tolerance of these reactions. This study provides insights into the chemical properties and reactivity of complex molecules similar to the one , emphasizing the potential applications in synthesizing hydrazines and azides with broad scopes, including various substituted olefins Waser, J., Gášpár, B., Nambu, H., & Carreira, E. (2006). Journal of the American Chemical Society.
Structural Studies on Medicinal Compounds
Kaur et al. (2012) describe the structural analysis of Bosentan monohydrate, a compound with a complex structure including elements such as tert-butyl groups, which are also present in the compound of interest. This work could provide a framework for understanding how similar structural features might impact the physical properties and potential therapeutic applications of complex organic molecules Kaur, M., Jasinski, J., Keeley, A. C., Yathirajan, H., Betz, R., Gerber, T., & Butcher, R. (2012). Acta Crystallographica Section E: Structure Reports Online.
Cytotoxic Activity of Penicillanic Acid Derivatives
The study by Vorona et al. (2009) on the cytotoxic activity of derivatives of penicillanic acid highlights the importance of structural modifications for biological activity. This research could guide investigations into how modifications to the structure of complex molecules like "6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one" might affect their biological efficacy Vorona, M., Potorochina, I., Veinberg, G., Belyakov, S., Shestakova, I., Kanepe, I., & Lukevics, E. (2009). Chemistry of Heterocyclic Compounds.
Histamine H4 Receptor Ligands
Research by Altenbach et al. (2008) on the development of histamine H4 receptor ligands explores the synthesis and optimization of compounds with potential therapeutic applications. This research is relevant for understanding the design principles and biological activities of molecules with specific functional groups, potentially guiding future studies on related compounds Altenbach, R., Adair, R. M., Bettencourt, B., Black, L., Fix-Stenzel, S. R., Gopalakrishnan, S., Hsieh, G., Liu, H., Marsh, K., McPherson, M., Milicic, I., Miller, T., Vortherms, T., Warrior, U., Wetter, J. M., Wishart, N., Witte, D., Honore, P., Esbenshade, T., Hancock, A., Brioni, J., & Cowart, M. (2008). Journal of medicinal chemistry.
Propiedades
IUPAC Name |
6-tert-butyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-20(2,3)18-6-7-19(24)23(21-18)13-14-11-22(12-14)29(25,26)15-4-5-16-17(10-15)28-9-8-27-16/h4-7,10,14H,8-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMVZKIZVPWULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

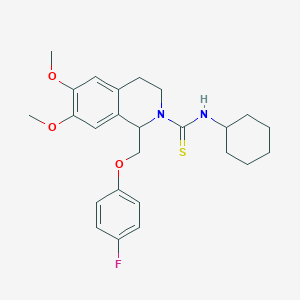

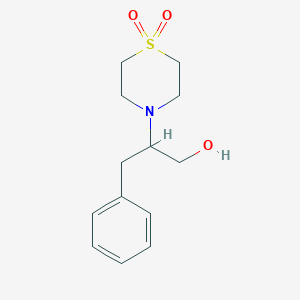
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)
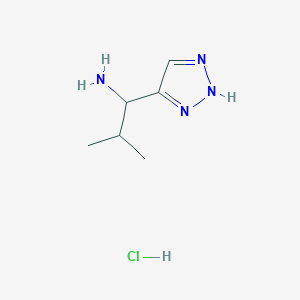

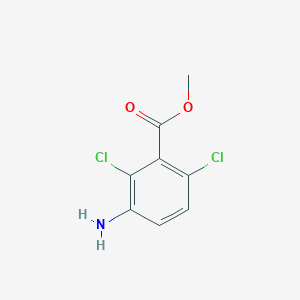
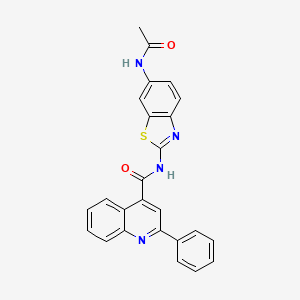
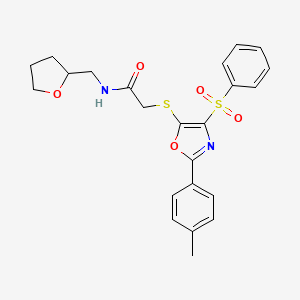
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)